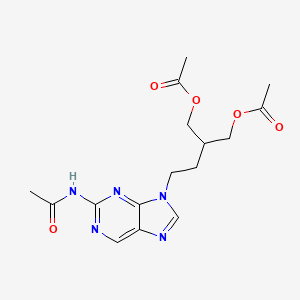

N-Acetyl famciclovir

CAS No.:

Cat. No.: VC20515196

Molecular Formula: C16H21N5O5

Molecular Weight: 363.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21N5O5 |

|---|---|

| Molecular Weight | 363.37 g/mol |

| IUPAC Name | [4-(2-acetamidopurin-9-yl)-2-(acetyloxymethyl)butyl] acetate |

| Standard InChI | InChI=1S/C16H21N5O5/c1-10(22)19-16-17-6-14-15(20-16)21(9-18-14)5-4-13(7-25-11(2)23)8-26-12(3)24/h6,9,13H,4-5,7-8H2,1-3H3,(H,17,19,20,22) |

| Standard InChI Key | YVPKBRSEPCIJTF-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=NC=C2C(=N1)N(C=N2)CCC(COC(=O)C)COC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-Acetyl Famciclovir, systematically named 2-(2-(2-Acetamido-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate, is a synthetic derivative of Famciclovir () with additional acetyl groups . The molecular weight of the non-deuterated form is 363.37 g/mol, while its deuterated analog (N-Acetyl Famciclovir-d4) has a molecular weight of 367.39 g/mol due to the incorporation of four deuterium atoms at specific positions . The structural distinction lies in the substitution of hydrogen atoms with deuterium in the deuterated variant, a modification often employed in pharmacokinetic studies to trace metabolic pathways .

Table 1: Key Molecular Properties of N-Acetyl Famciclovir

Structural Analysis

The compound features a purine ring system with an acetamido group at position 2, linked to a propane-1,3-diyl backbone substituted with two acetyloxy groups . This structure enhances lipophilicity compared to Famciclovir, potentially influencing its absorption and distribution properties. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the purine moiety and the rotational flexibility of the acetylated side chains .

Synthesis and Metabolic Pathways

Synthetic Routes

N-Acetyl Famciclovir is synthesized through acetylation of Famciclovir using acetic anhydride or acetyl chloride under controlled conditions . The reaction targets primary hydroxyl groups on the propane-1,3-diyl chain, yielding the diacetylated product. Deuterated variants are produced by substituting hydrogen with deuterium during synthesis, often via catalytic exchange reactions .

Metabolic Conversion

Research Applications and Antiviral Mechanisms

Pharmacokinetic Investigations

The deuterated form (N-Acetyl Famciclovir-d4) is used as an internal standard in mass spectrometry to quantify Famciclovir and its metabolites in biological samples . Its isotopic labeling allows for precise tracking without interference from endogenous compounds, facilitating studies on drug absorption and excretion kinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume